2-Bromo-5-(difluoromethoxy)-4-fluoroaniline
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Overview
Description
2-Bromo-5-(difluoromethoxy)-4-fluoroaniline is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethoxy)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 5-(difluoromethoxy)-4-fluoroaniline using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethoxy)-4-fluoroaniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The aniline group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the aniline group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted anilines with various functional groups.
Oxidation: Formation of nitroanilines or nitrosoanilines.
Reduction: Formation of dehalogenated anilines or primary amines.
Scientific Research Applications
2-Bromo-5-(difluoromethoxy)-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethoxy)-4-fluoroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms and the difluoromethoxy group can enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-(trifluoromethoxy)pyridine
- 2-Bromo-4-fluoropyridine
- 2-Bromo-5-(trifluoromethyl)benzene
Uniqueness
2-Bromo-5-(difluoromethoxy)-4-fluoroaniline is unique due to the combination of bromine, fluorine, and difluoromethoxy groups on the aniline ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H5BrF3NO |
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Molecular Weight |
256.02 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethoxy)-4-fluoroaniline |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-1-4(9)6(2-5(3)12)13-7(10)11/h1-2,7H,12H2 |
InChI Key |
WSRFQBBRQYLALC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)F)Br)N |
Origin of Product |
United States |
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